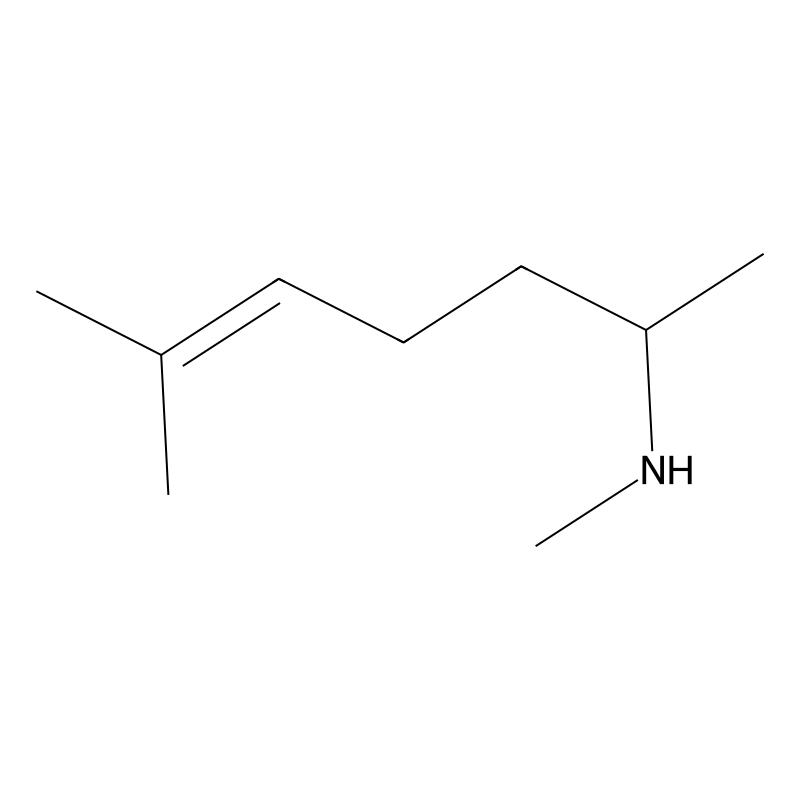Isometheptene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Isometheptene is a medication belonging to the sympathomimetic amine class, commonly used in combination therapies for treating acute migraine headaches []. However, the exact mechanisms by which it alleviates migraine symptoms remain under investigation. Here's a look at what scientific research reveals:
Enantiomeric Effects
Isometheptene exists in two mirror-image forms called enantiomers: (S)-isometheptene and (R)-isometheptene. Research suggests these enantiomers have distinct pharmacological properties. Studies in animal models indicate that (R)-isometheptene might be more potent in raising heart rate and diastolic blood pressure compared to (S)-isometheptene. This finding suggests researchers need to explore the individual contributions of each enantiomer to the therapeutic effect of isometheptene in migraine treatment.
Sympathomimetic Action
Being a sympathomimetic amine, isometheptene is expected to mimic the effects of the neurotransmitter norepinephrine. Norepinephrine plays a role in constricting blood vessels. However, the specific role of vasoconstriction in migraine relief mediated by isometheptene is not fully elucidated yet [].
Purity
Physical Description
XLogP3
Exact Mass
Boiling Point
Appearance
Storage
Related CAS
6168-86-1 (mono-hydrochloride)
7492-31-1 (mucate[2:1])
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Drug Indication
Pharmacology
ATC Code
A03 - Drugs for functional gastrointestinal disorders
A03A - Drugs for functional gastrointestinal disorders
A03AX - Other drugs for functional gastrointestinal disorders
A03AX10 - Isometheptene
Mechanism of Action
Pictograms


Flammable;Irritant
Other CAS
Wikipedia
Use Classification
General Manufacturing Information
Dates
2: Johnston JC. Life threatening intracerebral hemorrhage with isometheptene mucate, dichlorophenazine and acetaminophen combination therapy. J Forensic Leg Med. 2009 Nov;16(8):489-91. doi: 10.1016/j.jflm.2009.07.006. Epub 2009 Aug 13. PubMed PMID: 19782324.
3: Campos CR, Yamamoto FI. Intracerebral hemorrhage in postpartum cerebral angiopathy associated with the use of isometheptene. Int J Gynaecol Obstet. 2006 Nov;95(2):151-2. Epub 2006 Sep 25. PubMed PMID: 16999965.
4: Valdivia LF, Centurión D, Perusquía M, Arulmani U, Saxena PR, Villalón CM. Pharmacological analysis of the mechanisms involved in the tachycardic and vasopressor responses to the antimigraine agent, isometheptene, in pithed rats. Life Sci. 2004 May 14;74(26):3223-34. PubMed PMID: 15094323.
5: Willems EW, Valdivia LF, Saxena PR, Villalón CM. Pharmacological profile of the mechanisms involved in the external carotid vascular effects of the antimigraine agent isometheptene in anaesthetised dogs. Naunyn Schmiedebergs Arch Pharmacol. 2001 Jul;364(1):27-32. PubMed PMID: 11485035.
6: Freitag FG, Cady R, DiSerio F, Elkind A, Gallagher RM, Goldstein J, Klapper JA, Rapoport AM, Sadowsky C, Saper JR, Smith TR. Comparative study of a combination of isometheptene mucate, dichloralphenazone with acetaminophen and sumatriptan succinate in the treatment of migraine. Headache. 2001 Apr;41(4):391-8. PubMed PMID: 11318886.
7: Levine BS, Caplan YH. Isometheptene cross reacts in the EMIT amphetamine assay. Clin Chem. 1987 Jul;33(7):1264-5. PubMed PMID: 3297426.
8: Gullo L, Priori P, Daniele C, Ventrucci M, Pezzilli R, Labo G. Inhibition of pancreatic exocrine secretion and bile entry into the duodenum by isometheptene, a sympathomimetic agent. Dig Dis Sci. 1985 Feb;30(2):114-8. PubMed PMID: 3967559.
9: Naim U, Maceo G, Di Trapani G. [Isometheptene in the treatment of painful gastroenterological disorders]. Clin Ter. 1982 Aug 15;102(3):267-71. Italian. PubMed PMID: 7140180.
10: Taylor WG, Coutts RT. Studies on isometheptene metabolism. Identification and stereochemistry of a major metabolite isolated from rat urine. Drug Metab Dispos. 1977 Nov-Dec;5(6):564-71. PubMed PMID: 21780.
11: Lyris E, Tsiakatouras G, Angelis Y, Koupparis M, Spyridaki MH, Georgakopoulos C. Metabolism of isometheptene in human urine and analysis by gas chromatography-mass spectrometry in doping control. J Chromatogr B Analyt Technol Biomed Life Sci. 2005 Dec 5;827(2):199-204. Epub 2005 Oct 19. PubMed PMID: 16242387.
12: Wineinger MA, Basford JR. Autonomic dysreflexia due to medication: misadventure in the use of an isometheptene combination to treat migraine. Arch Phys Med Rehabil. 1985 Sep;66(9):645-6. PubMed PMID: 4038034.
13: Baldassarre G, Vasti MP, Carrieri V, Acquaviva M, Palasciano G. [Effects of isometheptene on gallbladder contraction]. Boll Soc Ital Biol Sper. 1983 Sep 30;59(9):1278-84. Italian. PubMed PMID: 6626361.
14: Spierings EL, Saxena PR. Effect of isometheptene on the distribution and shunting of 15 microM microspheres throughout the cephalic circulation of the cat. Headache. 1980 Mar;20(2):103-6. PubMed PMID: 7372473.
15: Behan PO. Isometheptene compound in the treatment of vascular headache. Practitioner. 1978 Dec;221(1326):937-9. PubMed PMID: 372936.
16: Plakogiannis FM, Saad AM. Simultaneous GLC determination of acetaminophen, dichloralantipyrine, and isometheptene mucate. J Pharm Sci. 1977 Apr;66(4):604-5. PubMed PMID: 856984.
17: Diamond S. Treatment of migraine with isometheptene, acetaminophen, and dichloralphenazone combination: a double-blind, crossover trial. Headache. 1976 Jan;15(4):282-7. PubMed PMID: 1107267.
18: Diamond S, Medina JL. Isometheptene--a non-ergot drug in the treatment of migraine. Headache. 1975 Oct;15(3):211-3. PubMed PMID: 1100566.
19: Yuill GM, Swinburn WR, Liversedge LA. A double-blind crossover trial of isometheptene mucate compound and ergotamine in migraine. Br J Clin Pract. 1972 Feb;26(2):76-9. PubMed PMID: 4552744.








